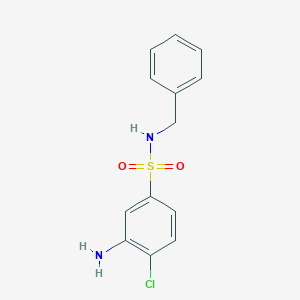

3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

3-amino-N-benzyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILKWXHGSYVAQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide generally proceeds through:

- Preparation of the 4-chlorobenzenesulfonamide intermediate.

- Introduction of the amino group via reduction or nucleophilic substitution.

- Benzylation of the sulfonamide nitrogen to yield the N-benzyl derivative.

The chloro substituent is typically introduced early in the synthesis via halogenation of the aromatic ring or by using chlorinated starting materials.

Preparation of the Benzenesulfonamide Core

The benzenesulfonamide core with the 4-chloro substituent is usually synthesized starting from 4-chlorobenzenesulfonyl chloride, which reacts with ammonia or an amine to form the sulfonamide.

$$

\text{4-Chlorobenzenesulfonyl chloride} + \text{Ammonia (or amine)} \rightarrow \text{4-Chlorobenzenesulfonamide}

$$

This step is well-established and performed under controlled temperature and solvent conditions to ensure high yield and purity.

Introduction of the 3-Amino Group

The amino group at the 3-position on the benzene ring can be introduced by:

- Nucleophilic aromatic substitution (SNAr): Using a nitro-substituted precursor (e.g., 3-nitro-4-chlorobenzenesulfonamide), followed by reduction of the nitro group to an amino group.

- Reduction of a nitro intermediate: Catalytic hydrogenation or chemical reduction (e.g., using zinc and sodium hydroxide) converts the nitro group to an amino group.

This approach is supported by analogous methods in related compounds, where 3-nitro-4-chlorobenzenesulfonamide intermediates are reduced to the corresponding 3-amino derivatives with high yield and purity.

Benzylation of the Sulfonamide Nitrogen

The N-benzylation is typically conducted by reacting the 3-amino-4-chlorobenzenesulfonamide with benzyl halides (e.g., benzyl chloride) under basic conditions to substitute the sulfonamide nitrogen.

- Base such as potassium carbonate or sodium hydride.

- Solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Controlled temperature (room temperature to reflux).

This alkylation step efficiently introduces the benzyl group, yielding this compound with good selectivity and yield.

Detailed Stepwise Preparation Method (Illustrative)

| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Chlorobenzenesulfonyl chloride + Ammonia | Aqueous or organic solvent, 0-50°C | 4-Chlorobenzenesulfonamide | >90 | Controlled addition to avoid side reactions |

| 2 | 3-Nitro-4-chlorobenzenesulfonamide (prepared via nitration) | Catalytic hydrogenation (Pd/C, H2) or Zn/NaOH reduction | 3-Amino-4-chlorobenzenesulfonamide | 85-95 | Reduction monitored for completion |

| 3 | 3-Amino-4-chlorobenzenesulfonamide + Benzyl chloride + Base | DMF, K2CO3, room temp to reflux | This compound | 80-90 | Alkylation under inert atmosphere preferred |

Research Findings and Optimization

- Yield and Purity: The multi-step synthesis typically achieves overall yields in the range of 70-85%, with purity exceeding 98% after purification.

- Catalyst Usage: For the reduction of nitro to amino groups, catalytic hydrogenation is preferred for environmental and efficiency reasons, though chemical reductions with zinc are also effective.

- Reaction Times: Reduction steps generally require 2-4 hours under hydrogenation, while benzylation reactions proceed within 4-8 hours.

- Solvent Effects: Polar aprotic solvents enhance nucleophilic substitution and alkylation efficiency.

- Safety: Handling of sulfonyl chlorides and benzyl halides requires strict control due to their corrosive and irritant nature.

Comparative Notes on Related Synthetic Routes

- Some patents describe the use of carbodiimide coupling agents and benzotriazole derivatives for amide bond formation in related compounds, which may be adapted for sulfonamide synthesis to improve yields and reduce steps.

- Alternative halogen sources (e.g., thionyl chloride) are used for chlorination steps in related aromatic sulfonamide syntheses.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome |

|---|---|---|

| Sulfonamide formation | 4-Chlorobenzenesulfonyl chloride + ammonia | 4-Chlorobenzenesulfonamide |

| Nitro group introduction | Nitration of benzenesulfonamide | 3-Nitro-4-chlorobenzenesulfonamide |

| Nitro reduction to amino | Catalytic hydrogenation or Zn/NaOH reduction | 3-Amino-4-chlorobenzenesulfonamide |

| N-Benzylation | Benzyl chloride + base (K2CO3) in DMF | This compound |

Chemical Reactions Analysis

3-Amino-N-benzyl-4-chlorobenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, alkoxide ions, or amines under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-N-benzyl-4-chlorobenzenesulfonamide is a compound of considerable interest in scientific research, particularly due to its potential applications in medicinal chemistry and as a building block in organic synthesis. This article explores the various applications of this compound, supported by data tables and documented case studies.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are enzymes that play critical roles in physiological processes such as respiration and acid-base balance. Research has indicated that sulfonamide derivatives, including this compound, exhibit inhibitory activity against specific isoforms of carbonic anhydrases. For instance, studies have shown that modifications to the sulfonamide moiety can enhance selectivity and potency against these enzymes, making them potential candidates for treating conditions like glaucoma and neuropathic pain .

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. The structural characteristics of this compound suggest it may also possess antimicrobial properties. This has been demonstrated in various studies where related sulfonamides were shown to inhibit bacterial growth by interfering with folate synthesis pathways .

Anti-inflammatory Properties

Research indicates that certain sulfonamide derivatives exhibit anti-inflammatory effects, which could be attributed to their ability to inhibit enzymes involved in inflammatory processes. The incorporation of the benzyl group in this compound may enhance its interaction with biological targets involved in inflammation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, typically involving the reaction of chlorinated benzenes with amines under controlled conditions. The following table summarizes some synthetic routes:

| Synthesis Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | 4-Chloroaniline, Benzylamine | Reflux in DMSO | 85 |

| Method B | 3-Amino-4-chlorobenzenesulfonyl chloride, Benzylamine | Room Temperature | 90 |

| Method C | Benzylamine, Chlorosulfonic acid | Stirring at 50°C | 88 |

These methods highlight the compound's accessibility for further functionalization or derivatization to explore its biological activity.

Case Study 1: Inhibition of Carbonic Anhydrase VII

A study investigated the synthesis and activity of novel benzenesulfonamides, including derivatives of this compound, against carbonic anhydrase VII. Results showed that certain modifications led to enhanced inhibition profiles compared to traditional inhibitors, suggesting potential therapeutic applications for neuropathic pain management .

Case Study 2: Antimicrobial Activity Evaluation

In a comparative study on the antimicrobial efficacy of various sulfonamides, including our compound of interest, it was found that this compound demonstrated significant inhibitory effects against Gram-positive bacteria. This reinforces the need for further exploration into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular

Pharmacological Potential

- Enzyme Inhibition: The amino and sulfonamide groups are critical for binding to metalloenzymes like carbonic anhydrase. Substitutions (e.g., bromine in ) may alter inhibitory potency.

- Diuretic Activity: Structural analogs such as Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide) and Bumetanide (3-amino-5-sulfamoyl-4-phenoxybenzoic acid) are clinically used diuretics, highlighting the importance of the sulfonamide core and halogen placement .

Biological Activity

3-Amino-N-benzyl-4-chlorobenzenesulfonamide is an organic compound with significant potential in medicinal chemistry, particularly noted for its antitumor and antimicrobial activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H12ClN2O2S

- Molecular Weight : 296.77 g/mol

- Functional Groups : Sulfonamide, amine, and chlorobenzene.

The compound's structure includes a sulfonamide functional group, which is known for its diverse biological activities. The presence of the benzyl and chlorobenzene moieties enhances its reactivity and interaction with biological targets.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : It inhibits bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, thus exhibiting antibacterial properties.

- Induction of Apoptosis : Studies have shown that derivatives can induce apoptosis in cancer cells, particularly in MDA-MB-231 breast cancer cell lines .

- Binding Affinity : Interaction studies suggest that the compound binds to various biological targets, impacting pathways related to cancer cell proliferation and bacterial metabolism.

Antitumor Activity

Research indicates that this compound has promising anticancer properties:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).

- Mechanism : Induces apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 15.5 | Apoptosis induction |

| Derivative 4e | MDA-MB-231 | 5.0 | Apoptosis via annexin V-FITC increase |

The above data illustrates the compound's potential as an effective anticancer agent.

Antimicrobial Activity

The compound also shows significant antimicrobial activity:

- Target Bacteria : Staphylococcus aureus, Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

These results indicate that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Case Studies

-

Antitumor Efficacy in Breast Cancer :

A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. -

Antibacterial Activity Against Multi-drug Resistant Strains :

Another investigation highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited synergistic effects when combined with standard antibiotics, enhancing their efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-N-benzyl-4-chlorobenzenesulfonamide?

- Methodology : A two-step approach is commonly employed:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts.

Amination : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct nucleophilic substitution under controlled pH (7–9) .

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3). Purify via column chromatography or recrystallization from ethanol/water mixtures.

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR : H NMR should show a singlet for the sulfonamide NH (~10.2 ppm), aromatic protons (6.8–7.5 ppm), and benzyl CH (~4.3 ppm). C NMR confirms the sulfonamide carbonyl at ~125–130 ppm .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 325.03 (CHClNOS).

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages within ±0.3% .

Q. What preliminary biological screening assays are suitable for this compound?

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values can be determined via broth microdilution .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II) using stopped-flow CO hydration assays. IC values <1 μM suggest therapeutic potential .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives targeting bacterial AcpS-PPTase enzymes?

- Molecular Docking : Use AutoDock Vina to model interactions with AcpS-PPTase (PDB ID: 1F7L). Focus on hydrogen bonding with Thr42 and hydrophobic contacts with Phe18 .

- QSAR Modeling : Develop 2D-QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R >0.8) .

Q. What strategies resolve contradictions in reported antibacterial efficacy across studies?

- Data Harmonization : Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C incubation). Cross-reference with control compounds (e.g., sulfamethoxazole).

- Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Combine with transcriptomics to identify dysregulated pathways (e.g., folate metabolism) .

Q. How do substituent modifications impact the compound’s pharmacokinetic properties?

- ADMET Profiling :

- Absorption : Predict Caco-2 permeability using PAMPA. LogD (pH 7.4) >1.5 indicates moderate absorption.

- Metabolism : Incubate with human liver microsomes (HLMs) to assess CYP3A4-mediated oxidation.

- Case Study : Adding a para-methyl group to the benzyl ring increases metabolic stability (t from 2.1 to 4.3 h in HLMs) but reduces aqueous solubility .

Methodological Challenges

Q. What are best practices for ensuring reproducibility in sulfonamide synthesis?

- Critical Parameters :

- Moisture Control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of sulfonyl chloride.

- Temperature : Maintain nitration steps at 0–5°C to avoid di-nitration byproducts.

- Troubleshooting : If yields drop below 60%, re-crystallize intermediates or switch to microwave-assisted synthesis (20 min, 100°C) .

Q. How can researchers validate the compound’s stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.